molecular formula C17H16O3 B584880 rac-4'-Methyl Ketoprofen-d3 CAS No. 1346600-04-1

rac-4'-Methyl Ketoprofen-d3

Cat. No.: B584880
CAS No.: 1346600-04-1
M. Wt: 271.33
InChI Key: PXERNXYPPAUBJI-BMSJAHLVSA-N
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Description

rac-4’-Methyl Ketoprofen-d3 is a deuterated form of rac-4’-Methyl Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of rac-4’-Methyl Ketoprofen-d3 is C17H13D3O3, and it has a molecular weight of 271.33 .

Preparation Methods

The synthesis of rac-4’-Methyl Ketoprofen-d3 involves the incorporation of deuterium atoms into the molecular structure of rac-4’-Methyl Ketoprofen. The synthetic route typically includes the following steps:

Industrial production methods for rac-4’-Methyl Ketoprofen-d3 are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of more efficient deuteration reagents and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

rac-4’-Methyl Ketoprofen-d3 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Substitution reactions involve the replacement of functional groups in the molecule.

Scientific Research Applications

rac-4’-Methyl Ketoprofen-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of rac-4’-Methyl Ketoprofen-d3 is similar to that of other NSAIDs. It exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever. The deuterium atoms in rac-4’-Methyl Ketoprofen-d3 may also influence the metabolic stability and pharmacokinetics of the compound .

Comparison with Similar Compounds

rac-4’-Methyl Ketoprofen-d3 can be compared with other similar compounds, such as:

rac-4’-Methyl Ketoprofen-d3 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and provide distinct advantages in scientific research and drug development.

Properties

CAS No.

1346600-04-1

Molecular Formula

C17H16O3

Molecular Weight

271.33

IUPAC Name

3,3,3-trideuterio-2-[3-(4-methylbenzoyl)phenyl]propanoic acid

InChI

InChI=1S/C17H16O3/c1-11-6-8-13(9-7-11)16(18)15-5-3-4-14(10-15)12(2)17(19)20/h3-10,12H,1-2H3,(H,19,20)/i2D3

InChI Key

PXERNXYPPAUBJI-BMSJAHLVSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(C)C(=O)O

Synonyms

α-(Methyl-d3)-3-(4-methylbenzoyl)benzeneacetic Acid; 

Origin of Product

United States

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